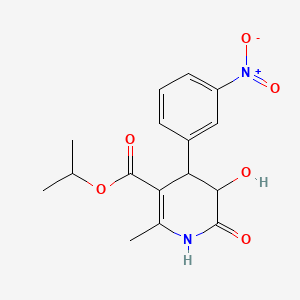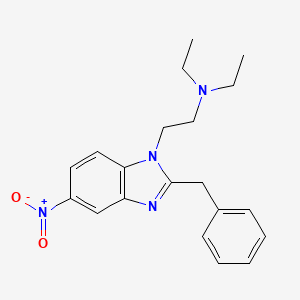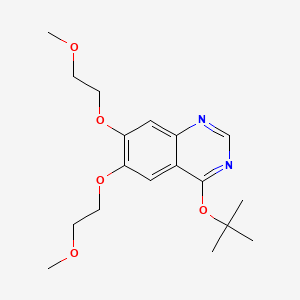
4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline is a complex organic compound with a unique structure that includes multiple ether and quinazoline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Ether Groups: The addition of methoxyethoxy groups is usually done through etherification reactions, where alcohols react with alkyl halides in the presence of a base.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core, leading to different structural analogs.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They can include various quinazoline derivatives with modified ether groups or different functional groups attached to the core structure.
Aplicaciones Científicas De Investigación
4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, leading to various biological effects. The ether groups may enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1-(1-methylethoxy): Shares similar ether groups but has a different core structure.
1-Ethoxy-2-(2-methoxyethoxy)ethane: Contains similar ether groups but lacks the quinazoline core.
Uniqueness
4-(1,1-Dimethylethoxy)-6,7-bis(2-methoxyethoxy)quinazoline is unique due to its combination of a quinazoline core with multiple ether groups. This structure provides distinct chemical and biological properties that are not found in simpler compounds.
Propiedades
Fórmula molecular |
C18H26N2O5 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
6,7-bis(2-methoxyethoxy)-4-[(2-methylpropan-2-yl)oxy]quinazoline |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17-13-10-15(23-8-6-21-4)16(24-9-7-22-5)11-14(13)19-12-20-17/h10-12H,6-9H2,1-5H3 |
Clave InChI |
QUQYICXBQKKNND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=NC=NC2=CC(=C(C=C21)OCCOC)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


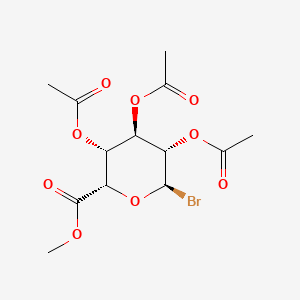
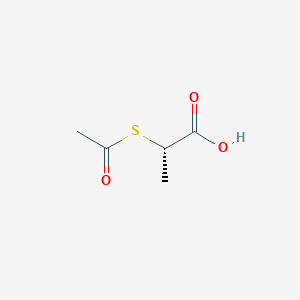

![(2S,3S,4S,5R,6S)-6-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13437246.png)
![3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13437247.png)


![Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B13437259.png)
![1-[(1R)-1-azidopropyl]-2-fluorobenzene](/img/structure/B13437260.png)


